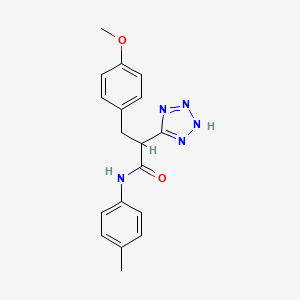

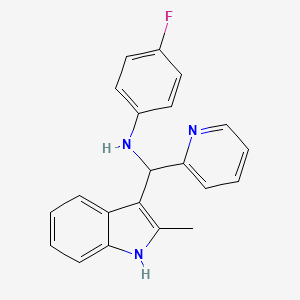

![molecular formula C17H18ClN7O2 B2979389 4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-(5-氯-2-甲氧基苯基)哌嗪-1-甲酰胺 CAS No. 1060206-23-6](/img/structure/B2979389.png)

4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-(5-氯-2-甲氧基苯基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a chloro-methoxyphenyl group. The triazolo[4,3-b]pyridazine is a fused ring system that includes a triazole ring and a pyridazine ring . Piperazine is a six-membered ring containing two nitrogen atoms, and it is often used in pharmaceuticals due to its ability to increase solubility . The chloro-methoxyphenyl group is a phenyl ring substituted with a chlorine atom and a methoxy group, which could potentially contribute to the compound’s reactivity and polarity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The fused triazolo[4,3-b]pyridazine ring system could potentially contribute to the compound’s stability and reactivity . The piperazine ring could influence the compound’s solubility and bioavailability, while the chloro-methoxyphenyl group could affect its polarity and reactivity.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. The fused triazolo[4,3-b]pyridazine ring system could potentially undergo reactions involving the nitrogen atoms or the adjacent carbon atoms . The piperazine ring could participate in reactions involving the nitrogen atoms, and the chloro-methoxyphenyl group could undergo reactions involving the chlorine atom or the methoxy group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy group and the electronegative chlorine atom could increase the compound’s polarity and potentially its solubility in polar solvents. The fused triazolo[4,3-b]pyridazine ring system could contribute to the compound’s stability .科学研究应用

抗菌活性

与 4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-(5-氯-2-甲氧基苯基)哌嗪-1-甲酰胺 在结构上相关的化合物已被合成并评估了它们的抗菌活性。例如,新型哌嗪和三唑并吡嗪衍生物已显示出对各种细菌和真菌菌株的显着抗菌活性。这些发现表明此类化合物在开发新型抗菌剂中的潜在应用 (Patil 等人,2021; Bektaş 等人,2007)。

抗糖尿病药物开发

对三唑并吡嗪-6-基取代的哌嗪的研究在抗糖尿病药物的开发中显示出有希望的结果。这些化合物已被合成并评估了其抑制二肽基肽酶-4 (DPP-4) 的潜力,二肽基肽酶-4 是葡萄糖代谢中的关键酶。这项研究突出了将此类化合物用作新型抗糖尿病药物基础的可能性 (Bindu 等人,2019)。

抗炎和镇痛剂

由涉及 4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-(5-氯-2-甲氧基苯基)哌嗪-1-甲酰胺 的合成衍生的化合物已显示出作为抗炎和镇痛剂的潜力。一项涉及从某些化学反应衍生的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶的研究显示出显着的 COX-2 抑制、镇痛和抗炎活性。这些发现表明此类化合物在疼痛和炎症管理中的治疗潜力 (Abu-Hashem 等人,2020)。

抗氧化活性

三唑并嘧啶的合成也导致了对其抗氧化活性的评估。通过特定方案合成的这些化合物已被表征并测试了它们的抗菌和抗氧化活性,突出了三唑并[4,3-b]哒嗪衍生物在药物化学中的多功能性 (Gilava 等人,2020)。

前列腺癌治疗

对 4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-N-(5-氯-2-甲氧基苯基)哌嗪-1-甲酰胺 衍生物(例如 AZD3514)的研究探索了它们在治疗晚期前列腺癌中的应用。AZD3514 是一种小分子雄激素受体下调剂,代表了一种针对这种疾病的激素耐药形式的新型方法,表明该化合物与肿瘤学研究和治疗开发相关 (Bradbury 等人,2013)。

作用机制

Target of Action

Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been reported to potentially inhibit c-met kinase .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, such as c-met kinase, leading to inhibition of the kinase activity .

Biochemical Pathways

Inhibition of c-met kinase can affect various cellular processes, including cell growth, survival, and migration .

Pharmacokinetics

The physicochemical properties of similar compounds suggest that they may have good bioavailability .

Result of Action

Inhibition of c-met kinase can lead to decreased cell growth and survival, potentially leading to anti-tumor activity .

Action Environment

Similar compounds have been reported to exhibit superior thermostability .

属性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN7O2/c1-27-14-3-2-12(18)10-13(14)20-17(26)24-8-6-23(7-9-24)16-5-4-15-21-19-11-25(15)22-16/h2-5,10-11H,6-9H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEIRTMLDDBHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2979315.png)

![N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2979317.png)

![N-[2-(benzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2979318.png)

![2-Chloro-N-[2-hydroxy-1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B2979319.png)

![N-[3-Chloro-2-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2979320.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2979323.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2979325.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2979327.png)